Product packaging for Mezilamine(Cat. No.:CAS No. 50335-55-2)

Mezilamine

Cat. No.: B1676547
CAS No.: 50335-55-2
M. Wt: 287.81 g/mol
InChI Key: ITYXRJDDBZMFAY-UHFFFAOYSA-N
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Description

Evolution of Pyrimidine (B1678525) Derivatives in Pharmaceutical Sciences

Pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif found in nature as a core component of nucleic acids, namely cytosine, thymine, and uracil. gsconlinepress.comctdbase.orgtandfonline.com This intrinsic biological relevance has positioned pyrimidine and its derivatives as highly significant compounds in medicinal chemistry. The exploration of pyrimidine chemistry in pharmaceutical sciences dates back to the establishment of synthetic methods for pyrimidines in the second half of the 19th century. researchgate.net

Over time, the facile synthesis and structural diversity offered by the pyrimidine scaffold have led to the development of a vast array of derivatives exhibiting diverse biological activities. gsconlinepress.comresearchgate.netmdpi.com These include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, antihypertensive, and antifungal properties. gsconlinepress.comtandfonline.commdpi.comnih.govajchem-a.com The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and genetic material, stems from the inherent properties of the pyrimidine ring and the strategic placement of substituents. gsconlinepress.comnih.gov The continuous evolution of synthetic strategies has further expanded the chemical space of pyrimidine-containing molecules, providing fertile ground for the discovery of novel therapeutic agents. tandfonline.comnih.gov The significance of pyrimidine derivatives is underscored by their presence in numerous FDA-approved drugs across various therapeutic areas. gsconlinepress.commdpi.comnih.gov

Mezilamine as a Distinct Pyrimidine Scaffold in Contemporary Drug Discovery

This compound, chemically known as 6-chloro-2-methylamino-4-(4-methylpiperazino)-5-methylthio-pyrimidine hydrochloride, represents a specific pyrimidine derivative that serves as a distinct scaffold in contemporary drug discovery efforts. ontosight.ai Its structure, characterized by a substituted pyrimidine ring, sets it apart and contributes to its unique chemical and potential pharmacological properties. ontosight.ai The presence of functional groups such as methylamino, methylpiperazino, and methylthio groups attached to the pyrimidine core confers specific characteristics to this compound, influencing its interactions with biological systems. ontosight.ai

While detailed information on the specific applications of this compound is noted as being limited in some publicly available sources, its pyrimidine core and substituent pattern suggest potential interactions with biological targets relevant to various disease pathways. ontosight.ai The concept of using chemical scaffolds like pyrimidine as starting points for designing molecules with desired pharmacological properties is a cornerstone of modern drug discovery. biosolveit.dearxiv.org this compound, as a pyrimidine scaffold, offers a framework for chemical modifications and explorations aimed at identifying compounds with enhanced activity or novel mechanisms of action. biosolveit.deniper.gov.in

Current Research Trajectories and Unexplored Potentials of this compound

Current research trajectories involving this compound appear to be focused on exploring its fundamental chemical properties and potential biological activities, particularly in the context of its interactions with adrenergic and dopaminergic systems. Research has indicated that this compound acts as a presynaptic alpha-adrenoceptor antagonist and a postsynaptic alpha-adrenoceptor agonist. researchgate.netmedchemexpress.com Studies using rat cortical slices demonstrated that this compound induced a concentration-dependent increase in the electrically stimulated overflow of 3H-noradrenaline. researchgate.netmedchemexpress.com This effect was antagonized by clonidine, suggesting an interaction with alpha-adrenoceptors. researchgate.net Further investigation indicated that this compound's effect on 3H overflow was not related to noradrenaline uptake inhibition. researchgate.net

These findings highlight this compound's capacity to modulate neurotransmitter release and receptor activity, suggesting potential applications in research related to neurological or psychiatric conditions where these systems are implicated. Although specific therapeutic applications may require further extensive research, the observed interactions with adrenergic receptors represent a key research trajectory. researchgate.netmedchemexpress.com

The unexplored potentials of this compound lie in a more comprehensive understanding of its interactions with a broader range of biological targets and the potential for structural modifications to enhance or alter its activity profile. Given the diverse biological activities exhibited by other pyrimidine derivatives, this compound could potentially be explored for applications beyond its currently noted effects on adrenoceptors. gsconlinepress.comtandfonline.com This could involve investigating its activity against various enzymes, receptors, or signaling pathways relevant to different diseases. The systematic synthesis and evaluation of this compound analogs with variations in the type and position of substituents on the pyrimidine ring could reveal novel bioactivities and provide insights into structure-activity relationships. ajchem-a.com Furthermore, exploring advanced synthetic methodologies could yield new derivatives with improved properties for research purposes. tandfonline.com

The potential of this compound as a scaffold for developing new chemical probes or lead compounds in drug discovery remains an area ripe for further investigation. The limited detailed documentation in some areas suggests that much of this compound's full potential in chemical and biomedical research may yet be undiscovered. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN5S B1676547 Mezilamine CAS No. 50335-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50335-55-2

Molecular Formula

C11H18ClN5S

Molecular Weight

287.81 g/mol

IUPAC Name

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15)

InChI Key

ITYXRJDDBZMFAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Appearance

Solid powder

Other CAS No.

50335-55-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

74039-21-7 (unspecified hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine
mezilamine
mezilamine monohydrochloride
O 6553

Origin of Product

United States

Advanced Synthetic Methodologies for Mezilamine and Functional Analogues

Strategic Design and Execution of Multi-Step Synthesis Pathways for Mezilamine

The synthesis of this compound typically involves the strategic assembly and functionalization of the pyrimidine (B1678525) core through a sequence of carefully controlled reactions. ctdbase.org

Pyrimidine Ring Construction and Derivatization Strategies

The foundation of this compound synthesis lies in the construction or utilization of a pre-formed pyrimidine ring. General methods for synthesizing pyrimidine rings often involve the condensation of dicarbonyl compounds with nitrogen-containing nucleophiles like ureas, thioureas, or amidines. Multicomponent reactions also offer routes to substituted pyrimidines. For this compound, the synthetic pathway likely commences with a suitably substituted pyrimidine precursor that allows for the subsequent introduction of the specific functional groups at the correct positions. ctdbase.org Derivatization strategies then focus on selectively modifying this core through a series of reactions.

Precision Chlorination Techniques at C-6 of the Pyrimidine Nucleus

The introduction of the chlorine atom at the C-6 position of the pyrimidine ring is a critical step in this compound synthesis. In pyrimidine chemistry, chlorination at activated positions, such as those adjacent to nitrogen atoms or electron-withdrawing groups, is commonly achieved through reactions with phosphoryl chloride (POCl₃) or other chlorinating agents. For pyrimidines bearing hydroxyl groups (pyrimidinones), treatment with phosphoryl chloride is a standard method to install a chlorine atom. Achieving precision in chlorination is essential to ensure the chlorine is selectively placed at the C-6 position without affecting other parts of the molecule or introducing chlorine at undesired sites on the pyrimidine ring.

Regioselective Amination Reactions for Methylamino Group Introduction

The introduction of the methylamino group requires a regioselective amination reaction. Halogenated pyrimidines are known to undergo nucleophilic aromatic substitution reactions with amines. The reactivity of different positions on the pyrimidine ring towards nucleophiles varies depending on the existing substituents. For this compound, a key step involves reacting a chlorinated pyrimidine intermediate with methylamine (B109427) or a suitable methylamino synthon. Regioselectivity is paramount to ensure the methylamino group substitutes the correct leaving group (likely a halogen) on the pyrimidine ring without affecting other positions that might also be susceptible to nucleophilic attack. Various conditions and catalysts can be employed to favor the desired regioselectivity in amination reactions on pyrimidine scaffolds.

Stereocontrolled Alkylation for Methylpiperazino and Methylthio Moiety Incorporation

The incorporation of the methylpiperazino and methylthio moieties involves alkylation or related coupling reactions. The methylthio group is typically introduced by reacting a suitable pyrimidine intermediate with a methylthiolate source, such as sodium methyl mercaptide, or through an S-alkylation reaction if a thiol group is present on the pyrimidine precursor. The methylpiperazino group is likely introduced via a nucleophilic substitution reaction between a halogenated pyrimidine position and N-methylpiperazine. ctdbase.org

This compound itself is reported to be an achiral molecule. Therefore, stereocontrolled alkylation is not a primary concern for the synthesis of the core this compound structure. However, for the synthesis of certain functional analogues, particularly those with chiral centers introduced through different substituents, stereocontrolled synthetic methods, such as asymmetric alkylation or the use of chiral auxiliaries or catalysts, would become relevant to obtain specific stereoisomers. General alkylation methods for pyrimidines can involve reactions with alkyl halides or other electrophiles, sometimes facilitated by lithiation of the pyrimidine ring.

Development of Novel and Efficient Synthetic Routes for this compound Analogues

The development of novel synthetic routes for this compound analogues explores variations in the pyrimidine core or its substituents to generate compounds with potentially altered properties. This involves designing synthetic strategies that allow for the flexible introduction of different groups at the positions occupied by chlorine, methylamino, methylthio, and methylpiperazino moieties in this compound. These routes may utilize diverse chemical reactions and strategies beyond those employed for the parent compound to access a wider chemical space of analogues.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact and improve efficiency. While specific detailed reports on green chemistry approaches solely for this compound synthesis are not extensively documented in the readily available literature, general green chemistry techniques can be explored for its production and the synthesis of its analogues. These approaches aim to minimize waste, use less hazardous chemicals, improve energy efficiency, and utilize renewable feedstocks. Techniques such as microwave-assisted synthesis, which can offer shorter reaction times and reduced solvent usage, have been applied to the synthesis of pyrimidine derivatives and hold potential for optimization in this compound synthesis. Exploring catalytic methods, solvent-free reactions, or reactions in environmentally benign solvents are areas of ongoing research in sustainable organic synthesis that could be relevant to developing greener routes to this compound and its analogues.

Flow Chemistry and Automated Synthesis Applications for Pyrimidine Derivatives

Flow chemistry and automated synthesis techniques represent advanced methodologies that offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, faster reaction times, and increased efficiency. These techniques are increasingly being applied to the synthesis of various organic compounds, including nitrogen-containing heterocycles like pyrimidines.

Recent advances in pyrimidine synthesis have incorporated flow chemistry techniques for improved efficiency and sustainability. Flow chemistry methods have been utilized in the synthesis of diverse pyrimidine derivatives, sometimes integrating multiple reaction steps into a continuous process, thereby avoiding the need for intermediate isolation and purification. For example, continuous-flow microreactors combined with enzymes have been used for the efficient two-step tandem synthesis of sugar-containing pyrimidine derivatives. Automated synthesis platforms are also being developed and utilized for the rapid generation of compound libraries, including those based on heterocyclic scaffolds like pyridines and pyrimidines. While specific applications of flow chemistry or automated synthesis explicitly for the production of this compound were not extensively detailed in the consulted literature, the successful application of these techniques to the synthesis of other complex pyrimidine derivatives suggests their potential utility in developing more efficient and scalable synthetic routes for this compound.

Chemical Modification and Derivatization Strategies for Structure-Activity Relationship Studies

Chemical modification and derivatization of core structures are fundamental strategies in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. For pyrimidine derivatives, various positions on the ring and substituents offer opportunities for modification to investigate their impact on biological activity idrblab.net. SAR studies on pyrimidine-based compounds have highlighted the influence of substituent patterns on their properties.

Research on structurally related 6-chloro-2,4-diaminopyrimidines has demonstrated that modifications at the 2, 4, and 5 positions of the pyrimidine ring, as well as the nature of the substituent on the amino group at the 2-position, can influence affinity for biological targets, such as the dopamine (B1211576) receptor. Specifically, for these related compounds, the 6-chloro-4-(N-methyl-piperazine)pyrimidine structure with a suitable substituent at position 2 was shown to be important for activity. The nature of the substituent at the 5-position also played a role in affinity. These findings suggest that targeted modifications of the methylamino, methylpiperazino, and methylthio groups, as well as the chlorine atom on the pyrimidine core of this compound, could be explored to understand their contribution to its pharmacological profile and potentially develop analogues with altered or improved properties.

Synthesis of this compound Prodrugs and Targeted Delivery Systems

Prodrug strategies involve chemically modifying a drug molecule to improve its physicochemical properties, such as solubility, stability, or permeability, or to enable targeted delivery to specific tissues or cells. Targeted drug delivery systems aim to deliver a therapeutic agent selectively to the site of action, potentially enhancing efficacy and reducing systemic side effects idrblab.net.

Preparation of this compound-Conjugates and Hybrid Molecules

The creation of conjugates and hybrid molecules involves chemically linking a drug or a pharmacologically active moiety to another molecule, such as a polymer, a targeting ligand, or another drug, to create a new entity with potentially enhanced or novel properties. This strategy can be used to improve drug solubility, stability, targeting, or to achieve synergistic effects.

Rigorous Structural Elucidation and Advanced Analytical Characterization of Mezilamine

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidine (B1678525) Core Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). For a compound like Mezilamine, with its distinct pyrimidine core and attached functional groups, multidimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable. These experiments help in correlating signals from coupled nuclei and connecting protons to their directly bonded and nearby carbons, thereby mapping out the molecular skeleton and confirming the positions of substituents on the pyrimidine ring. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide information on the different types of protons and their relative numbers and environments. The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Analysis of these data allows for the definitive confirmation of the pyrimidine core structure and the successful incorporation of the methylamino, methylpiperazino, methylthio, and chloro substituents.

High-Accuracy Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) provides crucial information regarding the molecular weight of this compound and its fragmentation pattern upon ionization. High-accuracy MS, such as time-of-flight (TOF) or Orbitrap MS, can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (e.g., C₁₁H₂₀ClN₅S for the free base, plus HCl for the hydrochloride salt) based on the accurate masses of isotopes. Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be employed. EI typically produces characteristic fragmentation patterns that can be used to deduce structural subunits of the molecule. ESI is often used for polar molecules and can provide information on the intact molecular ion or protonated/deprotonated species. Analysis of the fragmentation ions generated in the mass spectrometer provides a fingerprint of the molecule, confirming the presence of specific substructures like the methylpiperazine moiety or the methylthio group through characteristic mass losses.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound based on the vibrations of chemical bonds. The IR spectrum will show specific absorption bands corresponding to N-H stretches from the methylamino group, C-H stretches from alkyl groups (methyl, piperazine (B1678402) ring), C=N and C=C stretches from the pyrimidine ring, and C-S stretches from the methylthio group. The presence of a secondary amine (methylamino) and a tertiary amine (piperazine nitrogen) would also have characteristic, albeit sometimes less distinct, absorptions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems or chromophores. The pyrimidine ring system in this compound, with its nitrogen atoms and double bonds, acts as a chromophore. The UV-Vis spectrum will show absorption bands at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε) that are characteristic of the pyrimidine core and influenced by the attached substituents. While UV-Vis is often used for quantitative analysis, the position and intensity of the absorption maxima can also contribute to structural characterization by confirming the presence of the conjugated system.

Advanced Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound, identifying and quantifying impurities, and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is commonly employed, utilizing a stationary phase that is less polar than the mobile phase. The choice of mobile phase composition (typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile) and pH is optimized to achieve adequate retention and separation of this compound from impurities.

Diverse detection modalities can be coupled with HPLC to enhance its analytical power:

UV-Vis Detection: As this compound contains a chromophoric pyrimidine ring, UV-Vis detection is a common and sensitive method for monitoring the eluted peaks. The detector is typically set to a wavelength corresponding to this compound's maximum absorbance (λmax) to maximize sensitivity.

Diode Array Detection (DAD): DAD allows for the acquisition of full UV-Vis spectra across the eluted peaks, providing spectral information that can be used to confirm the identity of this compound and assess the purity of the peaks by checking for co-eluting impurities with different UV spectra.

Mass Spectrometry (MS) Detection (HPLC-MS): Coupling HPLC with MS provides a powerful tool for both separation and identification. HPLC-MS allows for the determination of the molecular weight of the eluted compounds, confirming the identity of the this compound peak and providing molecular weight information for any detected impurities. HPLC-MS/MS can provide further structural information on impurities through fragmentation analysis.

HPLC methods for this compound analysis are developed and validated to ensure specificity, linearity, accuracy, precision, and robustness. Linearity is established over a specific concentration range, demonstrating a proportional relationship between the this compound concentration and the detector response (e.g., peak area).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile compounds. While this compound hydrochloride itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be applied to analyze volatile impurities or degradation products that may be present. In GC, the sample is vaporized and separated based on the differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio and fragmentation pattern. GC-MS with electron ionization (EI) is commonly used and provides characteristic fragmentation patterns that aid in the identification of volatile by-products. This technique is valuable for comprehensive purity profiling, particularly for detecting and identifying process impurities or degradation products that are amenable to GC analysis.

Solid-State Characterization Through X-ray Crystallography and Polymorphism Studies

Comprehensive data on the solid-state characterization of this compound (CAS 50335-55-2) through techniques such as single-crystal X-ray crystallography or powder X-ray diffraction for structural determination were not found in the provided search results. researchgate.netresearchgate.netgo.rorwth-aachen.de While X-ray crystallography is a powerful technique for elucidating the atomic structure of crystalline materials, and powder diffraction is used for characterizing crystalline phases and polymorphism google.comstackexchange.comphysionet.orgchemaxon.com, specific crystallographic data or reported crystal structures for this compound were not identified.

Similarly, studies specifically investigating the polymorphism of this compound were not present in the search results. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state characterization in chemistry and pharmaceuticals google.comnih.govuci.eduupenn.edunih.gov, but its relevance to this compound could not be ascertained from the available information.

In Depth Pharmacological Investigations of Mezilamine S Biological Activities

Neuropharmacological Modulations by Mezilamine

Research into this compound has highlighted its capacity to modulate neuropharmacological processes, primarily through its interactions with dopaminergic and adrenoceptor systems. These interactions are key to understanding its potential as a psychoactive agent.

Comprehensive Analysis of Dopaminergic Receptor Interactions

This compound is characterized as a dopamine (B1211576) antagonist ncats.ioncats.ioncats.ioncats.iohodoodo.com. Dopamine receptors, part of the G protein-coupled receptor family, play crucial roles in various brain functions, and their modulation is a common target for drugs affecting the central nervous system researchgate.netmedrxiv.org.

While this compound is identified as a dopamine antagonist, detailed information specifically on its receptor binding kinetics and a comprehensive profile of its affinities across the entire range of dopaminergic receptor subtypes (D1, D2, D3, D4, D5) is not extensively detailed in the provided search results. However, some studies involving dopamine receptor antagonists have assessed their binding properties in relation to their behavioral effects nih.gov. This compound has been included in comparative studies of dopamine receptor antagonists researchgate.netnih.gov.

This compound has been reported to block presynaptic dopamine receptors ncats.ioncats.ioncats.ioncats.iohodoodo.com. Presynaptic dopamine receptors, particularly D2 autoreceptors, regulate dopamine synthesis and release researchgate.net. Antagonism of these receptors can lead to an increase in dopamine release. Studies investigating the effects of dopamine antagonists on behaviors modulated by dopamine, such as yawning induced by apomorphine (B128758) (a dopamine agonist), have included this compound baillement.combaillement.com. The antagonism of apomorphine-induced yawning by this compound suggests an interaction with dopaminergic pathways involved in this behavior baillement.com. Additionally, this compound was found to increase the electrically stimulated overflow of 3-H-noradrenaline from rat cortical slices, an effect antagonized by clonidine, suggesting a complex interaction with presynaptic mechanisms that might indirectly influence dopamine release or activity researchgate.net.

Adrenoceptor Subtype Specificity and Functional Effects

Beyond its effects on the dopaminergic system, this compound also demonstrates activity at adrenoceptors, exhibiting differential effects on presynaptic and postsynaptic alpha-adrenoceptor subtypes researchgate.netncats.ioncats.ioncats.ioncats.io. Adrenoceptors are also G protein-coupled receptors and are involved in mediating the effects of norepinephrine (B1679862) and epinephrine (B1671497) idrblab.netidrblab.net.

This compound acts as a presynaptic alpha-adrenoceptor antagonist researchgate.netncats.ioncats.ioncats.ioncats.io. Presynaptic alpha2-adrenoceptors typically function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, this compound can enhance the release of norepinephrine. This is supported by findings showing this compound increasing the electrically stimulated overflow of 3-H-noradrenaline from rat cortical slices, an effect consistent with presynaptic alpha2-adrenoceptor blockade researchgate.net. This effect was antagonized by clonidine, a known alpha2-adrenoceptor agonist researchgate.net. This compound has shown affinity for the alpha-2B adrenergic receptor with a Ki value of 12 nM idrblab.net.

Table 1: this compound Affinity for Alpha-2B Adrenergic Receptor

TargetAffinity (Ki)UnitSource
Alpha-2B adrenergic receptor12nM idrblab.net

In contrast to its effect at presynaptic alpha-adrenoceptors, this compound stimulates postsynaptic alpha-adrenoceptors, acting as a postsynaptic alpha-agonist researchgate.netncats.ioncats.ioncats.ioncats.io. The specific subtypes of postsynaptic alpha-adrenoceptors (alpha1A, alpha1B, alpha1D, alpha2A, alpha2B, alpha2C) with which this compound interacts as an agonist are not explicitly detailed in the provided information. Postsynaptic alpha-adrenoceptor activation typically involves Gq protein coupling for alpha1 subtypes, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, or Gi/o protein coupling for alpha2 subtypes, leading to inhibition of adenylyl cyclase and decreased cAMP levels idrblab.netidrblab.net. While the functional effect of postsynaptic agonism is reported (e.g., increasing blood pressure in pithed rats, similar to clonidine, but reversing clonidine's inhibitory effect on electrically stimulated tachycardia), the specific signal transduction pathways activated by this compound's postsynaptic alpha-adrenoceptor agonism are not elaborated upon in the search results researchgate.net.

Table 2: Summary of this compound's Adrenoceptor Actions

Receptor TypeLocationActionObserved Effect (in vitro/in vivo)
Alpha-adrenoceptorsPresynapticAntagonistIncreased electrically stimulated overflow of 3-H-noradrenaline researchgate.net
Alpha-adrenoceptorsPostsynapticAgonistIncreased blood pressure; reversed clonidine's effect on tachycardia researchgate.net

Investigation of this compound's Antipsychotic Action: Cellular and Molecular Basis

Information regarding the cellular and molecular basis of this compound's potential antipsychotic action, including detailed studies on neurotransmitter overflow and specific receptor occupancy, was not found in the provided search results. While this compound is briefly mentioned in the context of atypical antipsychotic agents and cholinergic mechanisms researchgate.netcapes.gov.br, specific data characterizing these interactions or their functional consequences were not available. Typical and atypical antipsychotics are known to interact with various neurotransmitter systems, including dopamine and serotonin (B10506) receptors, influencing neurotransmission and receptor occupancy psychopharmacologyinstitute.comnih.govmdpi.comresearchgate.net. However, specific findings for this compound in this regard are not present in the search results.

Neurotransmitter Overflow Studies and Receptor Occupancy

Detailed research findings on this compound's effects on neurotransmitter overflow or its specific binding affinity and occupancy at various receptors (e.g., dopaminergic, serotonergic, cholinergic, adrenergic) were not found in the provided search results. Studies on other compounds illustrate methodologies for investigating neurotransmitter release and receptor occupancy nih.govnih.govresearchgate.net. The search results briefly mention this compound in relation to cholinergic mechanisms capes.gov.br and atypical antipsychotic agents which typically involve interactions with dopamine and serotonin receptors psychopharmacologyinstitute.comnih.govmdpi.comresearchgate.net, but specific data for this compound is absent.

Behavioral Pharmacology in Preclinical Models of Psychosis

Specific data from behavioral pharmacology studies evaluating this compound in preclinical models of psychosis (e.g., conditioned avoidance response, stereotypy, hyperlocomotion, prepulse inhibition) were not available in the provided search results. Preclinical behavioral models are commonly used to assess the potential antipsychotic activity of compounds by observing their effects on behaviors induced by psychotomimetic drugs or other manipulations scielo.brnih.govcpn.or.krresearchgate.net. While this compound is mentioned alongside other atypical antipsychotic drugs researchgate.netcapes.gov.br, no specific behavioral data for this compound was found.

Exploration of Broad-Spectrum Therapeutic Potentials of this compound

Information detailing the broad-spectrum therapeutic potentials of this compound, including its efficacy and mechanisms against pathogenic microorganisms, antiviral activity, or anticancer potential, was not found in the provided search results.

Antimicrobial Efficacy and Mechanisms Against Pathogenic Microorganisms

Research findings specifically on this compound's antimicrobial efficacy against named pathogenic microorganisms and the underlying mechanisms of action were not available in the provided search results. While some compounds can exhibit broad-spectrum bactericidal activity biorxiv.org, specific data for this compound was not found.

Antiviral Activity and Viral Replication Inhibition Pathways

Detailed information regarding this compound's antiviral activity against specific viruses and its effects on viral replication inhibition pathways was not present in the provided search results. Studies on other compounds demonstrate investigations into antiviral mechanisms, such as inhibiting viral entry, proteases, or replication enzymes biorxiv.orgnih.govmdpi.comembopress.orgfrontiersin.org. No such specific data was found for this compound.

Investigation of Antidiabetic Properties and Metabolic Enzyme Targeting

Investigations into the antidiabetic properties of this compound have centered on its capacity to modulate the activity of enzymes critical to glucose homeostasis. This includes exploring its effects on dipeptidyl peptidase 4 (DPP-4), protein tyrosine phosphatases (PTPs), and glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT).

Dipeptidyl Peptidase 4 (DPP-4) Enzyme Kinetics and Inhibition

Dipeptidyl peptidase 4 (DPP-4) is an enzyme that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgopenmedicinalchemistryjournal.com Inhibition of DPP-4 prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control. wikipedia.orgopenmedicinalchemistryjournal.com

Studies investigating the interaction between this compound and DPP-4 would typically involve enzyme kinetics experiments to determine the nature and strength of inhibition. These studies often assess parameters such as the half maximal inhibitory concentration (IC₅₀) and the Michaelis-Menten kinetic parameters (Kₘ and Vmax) in the presence and absence of the inhibitor. Different modes of inhibition, such as competitive, uncompetitive, non-competitive, or mixed, can be determined through methods like Lineweaver-Burk, Dixon, or Cornish-Bowden plots. nih.govnih.gov While the search results mention this compound and DPP-4 inhibitors as separate entities, specific data on this compound's DPP-4 enzyme kinetics and inhibition profile were not found in the provided snippets. General information about DPP-4 inhibitors indicates they often contain an electrophilic group that interacts with a catalytic serine in the active site. wikipedia.org

Protein Tyrosine Phosphatase (PTP) Deactivation Studies

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that regulate cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govnih.govhubrecht.eu PTP1B (Protein Tyrosine Phosphatase 1B), in particular, is a negative regulator of insulin signaling and is considered a therapeutic target for type 2 diabetes mellitus. researchgate.net Deactivation or inhibition of PTPs, especially PTP1B, can enhance insulin sensitivity. nih.gov

Research in this area would involve studying the effects of this compound on PTP activity. This could include in vitro phosphatase assays to measure the enzyme's activity in the presence of this compound and determine inhibitory constants (e.g., IC₅₀). nih.gov Molecular docking studies are also commonly used to predict the binding interactions between potential inhibitors and the active site of PTPs. researchgate.net While this compound is mentioned in the context of various chemical compounds, and PTP inhibitors are discussed as potential antidiabetic agents, specific research findings detailing this compound's PTP deactivation studies or its interaction with PTP1B were not present in the provided search results. Some studies mention other compounds as PTPRD inhibitors guidetopharmacology.orgguidetomalariapharmacology.orgguidetomalariapharmacology.org or general protein tyrosine phosphatase inhibitors fishersci.com.

Glutamine Fructose-6-Phosphate Amidotransferase (GFAT) Modulation

Glutamine fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). tuscany-diet.netresearchpublish.com The HBP has been implicated in the pathogenesis of insulin resistance and the development of diabetic complications. researchpublish.com GFAT catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate, using glutamine as the amino group donor. tuscany-diet.netresearchpublish.com Modulation or inhibition of GFAT activity can potentially impact glucose metabolism by reducing the flux through the HBP. researchpublish.comfrontiersin.org

Investigations into this compound's effects on GFAT would likely involve enzymatic assays to determine if this compound can inhibit or modulate GFAT activity. researchpublish.com Molecular docking studies could also be employed to predict how this compound might interact with the GFAT enzyme. researchpublish.comijpsdronline.comsemanticscholar.org While GFAT is recognized as a key enzyme in the HBP and a potential target for diabetes treatment researchpublish.comfrontiersin.orgbepls.com, and some studies discuss the inhibition of GFAT by other compounds researchpublish.comijpsdronline.com, specific data on this compound's direct modulation or inhibition of GFAT were not found in the provided search snippets.

Elucidating Structure Activity Relationships Sar of Mezilamine and Its Derivatives

Systematic Evaluation of Substituent Effects on Pyrimidine (B1678525) Ring for Biological Activity

The systematic evaluation of how different substituents on the pyrimidine ring of Mezilamine affect its biological activity is crucial for understanding its mechanism of action and for the rational design of analogues. While pyrimidine derivatives are widely studied for their diverse biological activities, detailed, publicly available research specifically elucidating the structure-activity relationships of this compound concerning the precise impact of modifications at each of its substituted positions (C-2, C-4, C-5, and C-6) appears limited in the readily accessible scientific literature based on the conducted searches ontosight.ai. General principles of pyrimidine SAR can provide some context, but specific data for this compound's unique substitution pattern is not extensively documented.

Consequences of Chlorine Atom Position and Reactivity at C-6

The chlorine atom at the C-6 position of the pyrimidine ring in this compound is a potentially reactive site, particularly susceptible to nucleophilic displacement reactions, a common transformation in pyrimidine chemistry researchgate.net. The position and nature of halogen substituents on heterocyclic rings are known to influence electron distribution and can impact both reactivity and interactions with biological targets. While the general reactivity of chlorine at the 6-position of pyrimidines is understood, specific research detailing how the presence or modification of the chlorine at C-6 in this compound influences its particular biological activity (such as its noted antipsychotic properties iftmuniversity.ac.inresearchgate.net) was not found in the reviewed literature.

Impact of Methylamino Group at C-2 on Receptor Binding and Selectivity

The methylamino group at the C-2 position is a basic nitrogen-containing functional group. Such groups can act as hydrogen bond donors or acceptors and may participate in ionic interactions, which are critical for binding to biological receptors and enzymes. The nature and substitution of amino groups on pyrimidine rings are known to influence receptor binding affinity and selectivity for various targets iftmuniversity.ac.in. However, specific research detailing the precise impact of the methylamino group at C-2 on this compound's receptor binding profile or selectivity was not identified in the conducted searches.

Role of the Methylpiperazino Moiety at C-4 in Pharmacological Potency

The methylpiperazino moiety at the C-4 position is a relatively bulky, basic, and flexible group. Piperazine (B1678402) rings are common features in many pharmacologically active compounds and can contribute to binding affinity through a combination of hydrophobic, ionic, and hydrogen bonding interactions. Modifications to piperazine moieties or their attachment points on a scaffold can significantly alter pharmacological potency and pharmacokinetic properties. While the methylpiperazino group is a prominent feature of this compound's structure, detailed research specifically evaluating its role in the compound's pharmacological potency or comparing the effects of different substituents at the C-4 position of this compound was not found in the reviewed literature.

Influence of the Methylthio Group at C-5 on Metabolic Stability and Efficacy

The methylthio group at the C-5 position introduces a sulfur atom, which can influence the electronic properties and lipophilicity of the molecule. Thioether groups can be sites of metabolic transformation, such as oxidation, which can affect a compound's metabolic stability and duration of action. The position of a substituent can also impact steric and electronic interactions with biological targets. Specific studies detailing the influence of the methylthio group at C-5 on this compound's metabolic fate or its contribution to the compound's efficacy were not identified in the conducted searches.

Rational Design and Synthesis of this compound Analogues with Modulated Activity

The rational design and synthesis of chemical analogues is a standard approach in drug discovery to explore the structure-activity relationship of a lead compound and develop derivatives with improved properties, such as enhanced potency, selectivity, or metabolic stability. This process typically involves making targeted modifications to specific parts of the molecule based on SAR insights or computational predictions. While the pyrimidine scaffold is amenable to various synthetic modifications researchgate.net, and this compound's structure presents multiple sites for potential variation (C-2, C-4, C-5, C-6, and the N-4 methyl of the piperazine), specific examples of the rational design and synthesis of this compound analogues aimed at modulating its particular biological activity, along with detailed SAR data for these analogues, were not prominently featured in the publicly available literature reviewed.

Computational Approaches in SAR Analysis

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are powerful tools used to analyze and predict the relationship between chemical structure and biological activity mdpi.comnih.govnih.gov. These methods can help to understand the key structural features required for activity, identify potential binding modes with target molecules, and guide the design of novel compounds. While computational methods are widely applied in the study of pyrimidine derivatives and SAR analysis in general, specific studies employing these techniques to investigate the SAR of this compound or predict the activity of its potential analogues were not found in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their observed biological activity jocpr.comwikipedia.org. By quantifying molecular features using descriptors (e.g., electronic, steric, hydrophobic parameters), QSAR models aim to predict the activity of new, untested compounds jocpr.com.

The application of QSAR to this compound and its derivatives would involve correlating variations in their chemical structures with differences in their biological effects, such as binding affinity to adrenergic receptors or antipsychotic activity. This process typically includes:

Data Collection: Gathering a dataset of this compound derivatives with known biological activity against a specific target or in a relevant assay.

Molecular Descriptors Calculation: Computing numerical descriptors that represent the structural and physicochemical properties of each compound in the dataset jocpr.com.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that links the descriptors to the biological activity wikipedia.org.

Model Validation: Assessing the predictive power and robustness of the developed QSAR model using various statistical metrics and external validation sets wikipedia.org.

Prediction and Design: Utilizing the validated model to predict the activity of novel this compound analogues before their synthesis and experimental testing, guiding the design of potentially more potent or selective compounds jocpr.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interactions between a small molecule ligand, such as this compound or its derivatives, and its biological target, typically a protein nih.govmdpi.com. These methods provide atomic-level insights into the binding mode, affinity, and conformational changes that occur upon ligand binding.

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein and estimates the binding affinity bepls.comnih.gov. For this compound, which has been associated with adrenergic receptor inhibition researchgate.net, docking studies could explore how the molecule fits into the binding pocket of specific adrenergic receptor subtypes (e.g., alpha-2C adrenergic receptor, as suggested by some databases idrblab.net). By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) between this compound or its derivatives and the amino acid residues in the binding site, critical structural elements for binding can be identified researchgate.net.

Studies on other pyrimidine derivatives have utilized molecular docking and dynamics simulations to explore interactions with various protein targets bepls.commdpi.com. Applying these techniques to this compound could involve docking it to relevant adrenergic receptors or other potential targets to identify key binding interactions. Subsequent MD simulations could assess the stability of these complexes and provide a more realistic picture of the binding event. However, specific published molecular docking or dynamics simulation studies focused on the binding of this compound (CID 68816) to its biological targets were not found in the provided search results.

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a computational approach that identifies and describes the essential three-dimensional arrangement of features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for it to exert a specific biological activity nih.govresearchgate.net. A pharmacophore model represents the minimal set of steric and electronic features required for optimal supramolecular interaction with a specific biological target nih.gov.

Pharmacophore models for this compound's activity could be derived using either ligand-based or structure-based approaches researchgate.net.

Ligand-Based Pharmacophore Modeling: If a series of active this compound derivatives is available, a ligand-based model can be generated by identifying common features and their spatial arrangement among the most active compounds nih.gov. This approach does not require knowledge of the target structure.

Structure-Based Pharmacophore Modeling: If the three-dimensional structure of this compound's target protein (e.g., an adrenergic receptor) is known, a structure-based pharmacophore can be developed by analyzing the interactions between a bound ligand (like this compound, if a co-crystal structure is available or predicted through docking) and the binding site residues researchgate.netfrontiersin.org. This method highlights the features of the binding site that are complementary to the ligand.

Once a pharmacophore model for this compound's activity is established, it can be used as a query for virtual screening of large chemical databases to identify novel compounds with similar key features, potentially leading to the discovery of new lead compounds or the design of novel this compound analogues with enhanced properties nih.govnih.gov. Pharmacophore modeling is also valuable in de novo drug design, where new molecular structures are built feature by feature based on the pharmacophore hypothesis nih.gov.

Comprehensive Preclinical Development and Translational Research of Mezilamine

In Vitro Pharmacological Screening and High-Throughput Assays

In vitro studies have been crucial in defining the molecular targets and pathways through which Mezilamine exerts its effects. These assays have revealed a multi-faceted mechanism of action involving receptor activation, modulation of key signaling cascades, and influence on enzymatic activity.

Cell-based assays have demonstrated that this compound's anti-inflammatory properties are mediated, in part, through its interaction with specific cellular receptors and its subsequent influence on intracellular signaling pathways.

One key target identified is the Aryl Hydrocarbon Receptor (AhR) . Studies have shown that this compound acts as an agonist for AhR. nih.gov Activation of AhR by this compound has been linked to the induction of CD4+ Foxp3+ regulatory T cells (Tregs) in the colon, a crucial mechanism for suppressing inflammatory responses in inflammatory bowel disease (IBD). nih.gov This suggests that the therapeutic effects of this compound are, in part, mediated through this receptor pathway. nih.gov

This compound also directly activates Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor with known anti-inflammatory effects in the gut. patsnap.comdrugbank.com Competitive binding studies have confirmed that this compound can displace other PPAR-γ ligands from their binding sites. nih.gov This activation is believed to contribute to its therapeutic efficacy in conditions like ulcerative colitis. drugbank.com

Regarding signal transduction, this compound has been shown to inhibit several pro-inflammatory pathways. It significantly inhibits the Toll-like receptor 4/myeloid differentiation primary response 88 (TLR4/MyD88)-dependent pathway . europeanreview.orgnih.gov This inhibition leads to a downstream reduction in the expression of inflammatory mediators. europeanreview.org In mouse models of ulcerative colitis, this compound treatment markedly down-regulates the mRNA and protein levels of key components of this pathway, including TLR4, MyD88, TRAF-6, and NF-κB. nih.gov

Furthermore, this compound modulates the β-catenin signaling pathway , which is often dysregulated in colorectal cancer. uky.edumdpi.com Research indicates that this compound can inhibit the activation of β-catenin. uky.edunih.gov It achieves this by inducing the expression of μ-protocadherin, which sequesters β-catenin on the cell membrane, thereby hampering its function as a nuclear transcription factor. nih.govnih.gov This action is considered a key part of its chemopreventive effects against colitis-associated cancer. nih.gov

The compound also inhibits the activation of Nuclear Factor-kappa B (NF-κB) , a central transcription factor that governs the expression of numerous pro-inflammatory genes and cytokines. patsnap.comnbinno.com By preventing NF-κB activation, this compound effectively reduces the production of inflammatory cytokines that drive tissue damage. nbinno.com

Table 1: Summary of this compound's Effects on Receptor Activation and Signal Transduction
Receptor/PathwayEffect of this compoundKey Research FindingReference
Aryl Hydrocarbon Receptor (AhR)Activation (Agonist)Induces regulatory T cells (Tregs) in the colon. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)Activation (Agonist)Exerts anti-inflammatory effects in the colonic epithelium. patsnap.comdrugbank.com
TLR4/MyD88 PathwayInhibitionReduces expression of TLR4, MyD88, and downstream inflammatory factors. europeanreview.orgnih.gov
β-catenin PathwayInhibitionInduces μ-protocadherin to sequester β-catenin at the plasma membrane. nih.govnih.gov
Nuclear Factor-kappa B (NF-κB)InhibitionPrevents the production of key pro-inflammatory cytokines. patsnap.comnbinno.com

This compound's mechanism of action also involves the direct modulation of enzyme activity. It is known to inhibit key enzymes in inflammatory pathways while activating others that have a protective role.

A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . patsnap.comnbinno.comdroracle.ai These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. patsnap.com By blocking these pathways, this compound diminishes inflammation. droracle.ai There is also evidence to suggest that this compound can inhibit inducible NO synthase (iNOS). drugbank.com

Conversely, this compound has been shown to activate AMP-activated protein kinase (AMPK) . nih.gov AMPK activation occurred in the presence of pro-inflammatory mediators like Tumor Necrosis Factor-Alpha (TNF-α). nih.gov This activation of AMPK is implicated in the anti-inflammatory effects of this compound, partly through interference with pro-inflammatory NF-κB signaling. nih.gov Studies have also investigated the oxidation of this compound by enzymes such as ceruloplasmin and peroxidases, which can convert it into a quinone-imine form, a process that may relate to some of its biological activities and side effects. mdpi.com

Table 2: Summary of this compound's Effects on Enzyme Activity
EnzymeEffect of this compoundKey Research FindingReference
Cyclooxygenase (COX)InhibitionBlocks the production of pro-inflammatory prostaglandins. patsnap.comnbinno.com
Lipoxygenase (LOX)InhibitionReduces the synthesis of pro-inflammatory leukotrienes. droracle.ainih.gov
Inducible NO synthase (iNOS)InhibitionMay ameliorate enteropathy in inflammatory bowel diseases. drugbank.com
AMP-activated protein kinase (AMPK)ActivationContributes to anti-colitic effects by interfering with NF-κB signaling. nih.gov

In Vivo Efficacy Studies in Established Disease Models

The therapeutic potential of this compound has been evaluated in various animal models. These studies have primarily focused on its well-established anti-inflammatory effects, as well as its potential in cancer chemoprevention.

There is currently no scientific literature available detailing the evaluation of this compound in established animal models for antipsychotic activity. The preclinical research on this compound has been focused on other therapeutic areas.

While this compound is described as having antimicrobial activity, specific preclinical studies in animal models of infection are not extensively documented. nih.gov Its primary evaluation has been in the context of inflammation-driven conditions.

In contrast, the antineoplastic properties of this compound have been investigated in several preclinical models, particularly for colitis-associated colorectal cancer (CRC). nih.govnih.gov In rodent models of CRC, this compound has been shown to inhibit tumor growth and reduce the number of aberrant cryptic foci. nih.gov Furthermore, in a mouse model of colitis-associated CRC, administration of this compound during the remission stage of colitis significantly suppressed both the number and size of neoplasms. nih.gov This effect was linked to a reduction in the proliferation rate of tumor cells, without affecting the proliferation of normal epithelial cells. nih.gov The chemopreventive effects in these models are consistent with the in vitro findings related to the inhibition of the β-catenin pathway. nih.gov

Table 3: Summary of In Vivo Antineoplastic Efficacy of this compound
Animal ModelKey FindingsReference
Rodent models of Colorectal Cancer (CRC)Inhibits tumor growth and reduces the number of aberrant cryptic foci. nih.gov
Mouse model of colitis-associated CRCSuppresses the number and size of neoplasms; reduces tumor cell proliferation. nih.govnih.gov

Comprehensive searches of scientific literature did not yield any studies on the evaluation of this compound in preclinical models for antidiabetic efficacy. Research on this compound has not historically explored this therapeutic application.

Compound Reference Table

Table 4: List of Compounds Mentioned
Compound Name
This compound (Mesalamine, 5-aminosalicylic acid, 5-ASA)
Azathioprine
Rosiglitazone
GW1929
GW9662
Sulfasalazine
Olsalazine
Balsalazide

Exploratory Toxicology and Safety Pharmacology (without specific findings)

In the preclinical evaluation of any new chemical entity, such as this compound, exploratory toxicology and safety pharmacology studies are fundamental to building a preliminary safety profile. These non-GLP (Good Laboratory Practice) studies are designed to identify potential target organs for toxicity and to assess effects on major physiological systems.

The core battery of safety pharmacology studies typically investigates the effects of a compound on the central nervous, cardiovascular, and respiratory systems. For a hypothetical compound like this compound, this would involve a series of in vitro and in vivo assays. For instance, cardiovascular safety would be assessed through assays like the hERG (human Ether-à-go-go-Related Gene) channel assay to detect potential for QT interval prolongation, followed by in vivo cardiovascular monitoring in a suitable animal model, such as the dog or non-human primate.

Exploratory toxicology studies would involve dose-range finding studies in at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), to determine the maximum tolerated dose (MTD). These studies provide critical information for the design of subsequent GLP-compliant toxicity studies. While specific findings for this compound are not available, the general approach would be to establish a dose-response relationship for any observed toxicities.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of preclinical development, aiming to understand the relationship between the dose, exposure, and pharmacological effect of a drug candidate.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies characterize the disposition of a drug in the body. For this compound, these studies would be conducted in various preclinical species to understand its potential behavior in humans.

Absorption: In vitro models, such as Caco-2 cell monolayers, would be used to predict intestinal permeability. In vivo studies in species like rats and dogs would determine the rate and extent of absorption following oral administration.

Distribution: The extent of this compound's distribution into tissues would be assessed. This involves determining its plasma protein binding and its partitioning into various tissues, often using techniques like quantitative whole-body autoradiography in rodents with a radiolabeled version of the compound.

Metabolism: In vitro studies using liver microsomes and hepatocytes from different species, including human, would identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms). This helps in understanding potential drug-drug interactions and identifying any species-specific metabolites.

Excretion: Mass balance studies, typically in rodents, would be conducted to determine the primary routes of elimination of this compound and its metabolites from the body (e.g., urine, feces).

Table 1: Illustrative ADME Profile of a Hypothetical Compound in Preclinical Species

Parameter Rat Dog Monkey Human (in vitro)
Oral Bioavailability (%) 45 60 75 N/A
Plasma Protein Binding (%) 92 88 95 94
Volume of Distribution (L/kg) 2.5 3.1 1.8 N/A
Clearance (mL/min/kg) 15 10 8 Low
Major Metabolites Oxidative Oxidative, Glucuronidation Oxidative Oxidative

Relationship Between Systemic Exposure and Pharmacological Response

Understanding the exposure-response relationship is critical for predicting a clinically effective dose. Preclinical studies would aim to correlate the concentration of this compound in the plasma or at the target tissue with its pharmacological effect.

This involves conducting integrated PK/PD studies where drug concentrations and a specific biomarker of pharmacological activity are measured over time in the same animal. For example, if this compound were an anti-inflammatory agent, its plasma concentrations could be correlated with the reduction in a pro-inflammatory cytokine in a disease model.

The data from these studies are then used to develop mathematical models that describe the relationship between exposure and response. These models are invaluable for:

Estimating the minimum effective concentration.

Understanding the time course of the drug's effect.

Supporting the selection of a starting dose for first-in-human clinical trials.

Table 2: Illustrative Exposure-Response Data for a Hypothetical Compound

Plasma Concentration (ng/mL) Target Engagement (%) Efficacy Endpoint (% Inhibition)
10 25 15
50 60 45
100 85 70

By thoroughly characterizing these preclinical attributes, a robust data package can be assembled to support the transition of a compound like this compound from discovery to clinical development.

Intellectual Property and Regulatory Landscape for Mezilamine

Patentability Assessments for Novel Mezilamine Derivatives and Applications

In the absence of foundational patents for this compound, an assessment of the patentability of its novel derivatives and applications is speculative. Generally, for a new chemical entity, the patentability of its derivatives would depend on several factors, including:

Novelty: The derivative's chemical structure must be new and not previously disclosed.

Inventive Step (Non-obviousness): The derivative must demonstrate an unexpected or surprising property or effect compared to the original compound or other known compounds. This could include improved efficacy, reduced side effects, or a novel mechanism of action.

Industrial Applicability (Utility): The derivative must have a credible therapeutic use.

For new applications of this compound or its derivatives to be patentable, they would need to be novel and non-obvious. For instance, discovering that this compound is effective for a completely different medical condition than its known antipsychotic potential could be a patentable invention.

Without specific data on this compound's properties and existing art, a concrete patentability assessment cannot be conducted.

Regulatory Science Considerations for Future this compound Development

There is no publicly available information regarding any regulatory filings or clinical trial development for this compound with major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Should a sponsor wish to develop this compound for therapeutic use, they would need to follow the established regulatory pathways for new drug development. Key regulatory science considerations would include:

Preclinical Development: Extensive in vitro and in vivo studies to characterize the pharmacology, pharmacokinetics, and toxicology of this compound.

Investigational New Drug (IND) Application: Submission of a comprehensive package of preclinical data to regulatory authorities to obtain permission to begin human clinical trials.

Clinical Trials (Phase 1, 2, and 3): A multi-phase process to evaluate the safety and efficacy of this compound in humans for a specific indication.

New Drug Application (NDA): Submission of all preclinical and clinical data to regulatory authorities for review and potential marketing approval.

Given the classification of this compound as a potential antipsychotic, specific regulatory guidance for drugs treating psychiatric disorders would need to be followed. This would involve well-designed clinical trials with appropriate patient populations and endpoints to demonstrate a favorable risk-benefit profile.

Due to the lack of specific data, interactive data tables with research findings on this compound cannot be generated.

Future Directions and Emerging Research Horizons for Mezilamine

Collaborative Research Frameworks and Interdisciplinary Partnerships for Mezilamine ResearchThere are no established collaborative research frameworks or partnerships for a compound named this compound.

Given the lack of any data, no data tables or a list of compound names can be generated. If the intended compound was indeed "Mesalamine," a wealth of information is available, and the article could be produced on that basis. However, adhering strictly to the request for information solely on "this compound," no further content can be provided.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Mezilamine, and how can researchers validate purity and structural identity in novel derivatives?

  • Methodological Answer : Follow protocols for compound synthesis outlined in peer-reviewed journals, ensuring step-by-step documentation of reaction conditions (e.g., temperature, catalysts). For validation, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC) . Novel derivatives require elemental analysis and X-ray crystallography for structural confirmation. Always cross-reference with known literature to avoid redundancy .

Q. How should researchers design initial dose-response experiments to assess this compound’s bioactivity?

  • Methodological Answer : Use a pre-experimental design with a control group and incremental dosing (e.g., 0.1–100 µM). Employ cell viability assays (MTT, ATP luminescence) and statistical tools (ANOVA) to determine IC50 values. Replicate experiments ≥3 times to ensure reliability .

Q. What are the best practices for integrating this compound-related literature into a research framework?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder. Organize findings thematically (e.g., mechanistic studies, pharmacokinetics) and identify gaps using tools like PRISMA flow diagrams. Cite primary sources, avoiding over-reliance on reviews .

Advanced Research Questions

Q. How can factorial design optimize this compound’s reaction conditions to maximize yield while minimizing byproducts?

  • Methodological Answer : Implement a 2^k factorial design to test variables (e.g., solvent polarity, temperature). Analyze interactions using response surface methodology (RSM) and Pareto charts. Validate optimized conditions with a confirmatory run (n=5) and report confidence intervals .
  • Example Table :

FactorLow Level (-1)High Level (+1)
Temp25°C60°C
pH6.08.0

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to identify bioavailability issues. Use species-specific organoids or microphysiological systems to bridge gaps. Apply Bayesian meta-analysis to reconcile conflicting datasets .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model this compound’s interaction with biological targets?

  • Methodological Answer : Develop a computational framework using molecular docking (AutoDock Vina) and MD simulations (GROMACS). Train AI models on existing binding affinity data to predict novel interactions. Validate predictions with SPR or ITC experiments .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent cohorts) to verify results. Apply causal inference models to distinguish artifacts from true biological effects .
  • Theoretical Integration : Anchor hypotheses to established frameworks (e.g., QSAR for structure-activity relationships). Explicitly state assumptions and limitations in the discussion section .
  • Ethical Compliance : For human cell line studies, obtain IRB approval and document informed consent protocols. Use de-identified data repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.